molecular formula C17H17BrClNO4 B2827079 5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide CAS No. 1704549-33-6

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide

Cat. No.: B2827079
CAS No.: 1704549-33-6
M. Wt: 414.68
InChI Key: DADGFEZSTIQPNR-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. Benzamides are a significant class of compounds known for their presence in pharmacologically active molecules . The specific structure of this compound, featuring a benzamide core substituted with bromo and chloro groups, and linked to a dimethoxyphenethyl alcohol fragment, suggests potential as a building block for the development of novel bioactive molecules. Researchers may utilize this compound as a key intermediate in organic synthesis or in structure-activity relationship (SAR) studies, particularly in the design of enzyme inhibitors or receptor ligands . The amide functional group is a cornerstone in biomolecules and drug design, often contributing to critical hydrogen-bonding interactions with biological targets . As with many specialized research chemicals, the specific applications and mechanism of action for this compound are areas for ongoing scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO4/c1-23-15-6-3-10(7-16(15)24-2)14(21)9-20-17(22)12-8-11(18)4-5-13(12)19/h3-8,14,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADGFEZSTIQPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Bromination and Chlorination: The introduction of bromine and chlorine atoms into the benzene ring is achieved through electrophilic aromatic substitution reactions. Common reagents for these steps include bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Formation of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 2-bromoethanol reacts with the benzamide derivative.

    Dimethoxyphenyl Substitution: The final step involves the substitution of the dimethoxyphenyl group, which can be achieved through a coupling reaction using reagents like palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Dehalogenated products

    Substitution: Functionalized benzamide derivatives

Scientific Research Applications

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Modifications Reported Bioactivity/Applications Reference
Target Compound C₂₀H₂₁BrClNO₅* ~490-500* 5-Br, 2-Cl, 3,4-dimethoxyphenyl-2-hydroxyethyl Not explicitly stated (structural analogs: antimicrobial) -
BB08587 (389071-10-7) C₁₈H₁₃BrClF₃N₄OS 505.74 5-Br, 2-Cl, triazolylmethyl-CF₃-phenyl Likely protease/modulator (triazole motif)
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide (328253-86-7) C₂₀H₁₁BrCl₂N₂O₂ 462.12 5-Br, 2-Cl, benzoxazole-4-chlorophenyl Antimicrobial (benzoxazole core)
5-Chloro-N-(2-chloro-4-((5-substituted-2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide C₂₀H₁₃Cl₂N₂O₃ ~403.2 5-Cl, 2-OH, Schiff base linkage Antimicrobial (vs. E. coli, S. aureus)
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₅BrN₂O₂ 335.19 Pyridine core, 3,4-dimethoxybenzyl Antiviral/antitumor (pyridine scaffold)

*Estimated based on structural similarity.

Key Comparative Insights

Halogenation Patterns :

  • The target compound’s 5-bromo-2-chloro substitution mirrors BB08587 and the benzoxazole derivative , enhancing electrophilicity and binding to hydrophobic pockets in biological targets.
  • In contrast, the 5-chloro-2-hydroxy substitution in ’s compound facilitates hydrogen bonding, critical for antimicrobial activity .

Side Chain Modifications: The 3,4-dimethoxyphenyl-hydroxyethyl group in the target compound may improve solubility compared to the triazolylmethyl-CF₃ group in BB08587, which introduces steric bulk and fluorophilic interactions .

Biological Activity :

  • Niclosamide analogs () with Schiff base linkages exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s hydroxyethyl group could be optimized for similar efficacy .
  • Pyridine-containing analogs () demonstrate antiviral properties, implying that substituting the benzamide core with a pyridine ring (as in the target compound’s dimethoxyphenyl side chain) might diversify therapeutic applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (reflux with aldehydes) and (reductive amination with NaBH₃CN), though its crystallization (if studied) would require SHELX-based refinement for structural validation .

Biological Activity

5-Bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C17H17BrClNO3
  • Molecular Weight : 396.68 g/mol
  • CAS Number : [Not provided in the search results]

This compound features a benzamide core with specific halogen and methoxy substitutions that are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Some benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, 4-chloro-benzamides have demonstrated moderate to high potency against RET kinase, suggesting a potential role in cancer therapy .
  • Antimicrobial Activity : Benzamide derivatives have been evaluated for their antimicrobial properties. The presence of methoxy groups has been linked to enhanced antibacterial and antifungal activities .
  • Cell Growth Inhibition : Compounds that affect the cellular pathways regulating growth and apoptosis may offer therapeutic benefits in treating malignancies. The inhibition of dihydrofolate reductase (DHFR) by certain benzamide derivatives has been documented, leading to decreased cell proliferation .

Anticancer Activity

A study investigating the anticancer properties of benzamide derivatives found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. For example, derivatives with specific substitutions showed IC50 values indicating effective inhibition of cell growth in breast cancer models .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50 (µM)Reference
RET Kinase Inhibition4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamidesModerate to High
AntimicrobialThis compoundTBD
Cell ProliferationBenzamide riboside (BR)Higher resistance in MTX-resistant cells

Case Studies

  • Cancer Treatment : A case study highlighted the use of benzamide derivatives in treating osteogenic sarcoma and lymphoma. The study reported that compounds similar to this compound were effective in inhibiting tumor growth in vivo .
  • Antimicrobial Resistance : Another research effort focused on the development of novel benzamides as alternatives to traditional antibiotics. The findings suggested that modifications leading to enhanced solubility and bioavailability could improve the efficacy against resistant strains .

Q & A

Basic: What are the common synthetic routes for 5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide?

The compound is typically synthesized via multi-step reactions. A representative approach involves:

Core benzamide formation : Reacting 5-bromo-2-chlorobenzoic acid with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine using coupling reagents (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF .

Functional group protection : The hydroxyl group on the ethyl side chain may require protection (e.g., with tert-butyldimethylsilyl chloride) to prevent undesired side reactions during coupling .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is used to isolate the final product. Yields vary depending on reaction conditions (60–85%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl (O–H) bands (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₆BrClNO₄: 428.9972) .

Advanced: How can conflicting reactivity data in substitution reactions be resolved?

Discrepancies in substitution outcomes (e.g., bromine vs. chlorine reactivity) arise from reaction conditions:

  • Bromine substitution : Requires polar aprotic solvents (DMF, DMSO) and nucleophiles (e.g., NaN₃) at elevated temperatures (80–120°C) due to steric hindrance from the adjacent chloro group .
  • Chlorine substitution : Less reactive; harsher conditions (150°C, NH₃/EtOH) or transition-metal catalysts (e.g., Pd(OAc)₂) are needed for amination .
  • Mitigation strategy : Use computational tools (DFT calculations) to predict site-specific reactivity or conduct competitive kinetic studies .

Advanced: What experimental designs optimize yield in coupling reactions involving bulky substituents?

To address steric hindrance from the 3,4-dimethoxyphenyl group:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent optimization : Anhydrous THF or toluene enhances solubility of aromatic intermediates .
  • Temperature control : Gradual heating (60°C → 100°C) prevents decomposition of thermally sensitive intermediates .

Basic: What preliminary biological assays are recommended for this compound?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values determined via broth microdilution .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure IC₅₀ .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with DMSO as a negative control .

Advanced: How can molecular docking elucidate interactions with biological targets?

  • Target selection : Prioritize enzymes with known benzamide-binding pockets (e.g., HDACs, kinases) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning of active-site residues) .
  • Contradiction analysis : If experimental IC₅₀ conflicts with docking scores, assess solvation effects or conformational flexibility via MD simulations .

Advanced: What strategies address low solubility in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the hydroxyl moiety .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance bioavailability .

Basic: How is stability assessed under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via HPLC over 24–72 hours .
  • Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products using LC-MS .

Advanced: How to reconcile discrepancies between computational and experimental logP values?

  • Experimental measurement : Use shake-flask method (octanol/water partitioning) with HPLC quantification .
  • Computational adjustment : Apply correction factors for electron-withdrawing groups (e.g., Cl, Br) in ClogP calculations .
  • Statistical analysis : Perform multivariate regression to identify structural descriptors (e.g., TPSA) influencing partitioning .

Advanced: What mechanistic studies validate enzyme inhibition modes?

  • Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site binding .
  • X-ray crystallography : Resolve co-crystal structures (e.g., PDB entry) to visualize ligand-enzyme interactions .

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